2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine
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Overview
Description
2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine is an organic compound with the molecular formula C8H9BrClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a methoxyethoxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination and chlorination of 3-(2-methoxyethoxy)pyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated equipment to ensure precision and efficiency. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids in the presence of a base, often conducted in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
Scientific Research Applications
2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of halogenated pyridine derivatives on biological systems.
Medicine: It serves as a building block in the development of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic or nucleophilic processes. In biological systems, its halogenated structure may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: Lacks the methoxyethoxy group, making it less versatile in certain reactions.
3-Bromo-5-chloro-2-methoxypyridine: Similar structure but with different positioning of the methoxy group, affecting its reactivity.
Uniqueness
2-Bromo-5-chloro-3-(2-methoxyethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms along with a methoxyethoxy group. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-5-chloro-3-(2-methoxyethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2/c1-12-2-3-13-7-4-6(10)5-11-8(7)9/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDANRGVCUNULSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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